Cas no 888-12-0 ((2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one)

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one structure
888-12-0 structure
اسم المنتج:(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
كاس عدد:888-12-0
وسط:C15H12O2
ميغاواط:224.254584312439
CID:730830
PubChem ID:638276

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
    • (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
    • (E)-2'-hydroxychalcone
    • 2-Propen-1-one,1-(2-hydroxyphenyl)-3-phenyl-, (2E)-
    • 2'-hydroxy chalcone
    • 2-Hydroxy-trans-chalcone
    • trans-2'-Hydroxychalcon
    • trans-2'-Hydroxycinnamophenone
    • (2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one (ACI)
    • 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-, (E)- (ZCI)
    • Chalcone, 2′-hydroxy-, (E)- (8CI)
    • (2E)-1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
    • (E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
    • (E)-2′-Hydroxychalcone
    • (E)-o-Hydroxyphenyl styryl ketone
    • NSC 170284
    • trans-2′-Hydroxychalcone
    • 1214-47-7
    • 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
    • NCGC00017803-02
    • CS-W013065
    • SR-01000721424
    • NSC 18939
    • SR-01000721424-2
    • 1-(2-Hydroxyphenyl)-3-phenyl-2-propenone
    • C09321
    • 1-(2-Hydroxyphenyl)-3-phenyl-2-propenone, 98%
    • Acrylophenone, 2'-hydroxy-3-phenyl-
    • 2-PROPEN-1-ONE, 1-(2-HYDROXYPHENYL)-3-PHENYL-
    • BRN 0976324
    • NSC18939
    • HMS2206A17
    • 2-Benzylidene-2'-hydroxyacetophenone
    • NCGC00017803-06
    • BRD-K52053379-001-02-0
    • W-109608
    • 2'-Hydroxychalcone
    • AKOS025311108
    • NS00079541
    • MLS000438917
    • LS-14376
    • NS00021570
    • DTXSID001313416
    • 1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
    • BDBM86007
    • NCGC00161072-02
    • AETKQQBRKSELEL-ZHACJKMWSA-N
    • NSC170284
    • CHALCONE, 2'-HYDROXY-, (E)-
    • (E)-1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one
    • CHEMBL32147
    • 3-Phenyl-1-(2-hydroxyphenyl)-2-propen-1-one
    • NCGC00017803-03
    • PD001173
    • UNII-VY06DZ94OC
    • o-Hydroxychalcone
    • 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-, (E)-
    • NSC-18939
    • Chalcone, 6
    • EINECS 214-928-0
    • InChI=1/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10
    • o-Cinnamoylphenol
    • H0385
    • 2-Benzal-2'-hydroxyacetophenone
    • CCG-102277
    • MFCD00016441
    • NCGC00161072-01
    • 1-(2-Hydroxy-phenyl)-3-phenyl-propenone
    • NSC-170284
    • D78085
    • CMLDBU00002599
    • 2-propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-, (2E)-
    • AS-16009
    • CHEBI:27916
    • 2-08-00-00220 (Beilstein Handbook Reference)
    • 2-Hydroxybenzalacetophenone
    • EINECS 212-962-0
    • RVC-556
    • AE-848/32054053
    • SMR000112946
    • Chalcone, 2'-hydroxy-
    • H-4450
    • AKOS002346618
    • Q27103405
    • 888-12-0
    • trans-2'-Hydroxychalcone
    • VY06DZ94OC
    • CCRIS 7796
    • (E)-2'-hydroxy-chalcones
    • a (E)-2'-hydroxy-chalcone
    • HY-W012349
    • CHEBI:231427
    • trans-2a(2)-Hydroxychalcone
    • 2 inverted exclamation marka-Hydroxychalcone
    • STL015897
    • MDL: MFCD00016441
    • نواة داخلي: 1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+
    • مفتاح Inchi: AETKQQBRKSELEL-ZHACJKMWSA-N
    • ابتسامات: C(C1C=CC=CC=1O)(=O)/C=C/C1C=CC=CC=1

حساب السمة

  • نوعية دقيقة: 224.08400
  • النظائر كتلة واحدة: 224.083729621g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 17
  • تدوير ملزمة العد: 3
  • تعقيدات: 277
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 1
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 3.9
  • طوبولوجي سطح القطب: 37.3Ų

الخصائص التجريبية

  • بسا: 37.30000
  • لوغب: 3.28830

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H45280-500g
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
888-12-0 98%
500g
¥744.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H45280-25g
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
888-12-0 98%
25g
¥79.0 2023-09-07
TRC
H949430-2.5g
(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
888-12-0
2.5g
$ 150.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E918363-5g
(E)-2'-Hydroxychalcone
888-12-0 ≥98%(LC)
5g
¥232.20 2022-01-10
A2B Chem LLC
AH90174-25g
(E)-2'-hydroxychalcone
888-12-0 96%
25g
$195.00 2024-04-19
1PlusChem
1P00GYBI-10g
(E)-2'-hydroxychalcone
888-12-0 98%
10g
$90.00 2024-04-20
A2B Chem LLC
AH90174-5g
(E)-2'-hydroxychalcone
888-12-0 96%
5g
$74.00 2024-04-19
Aaron
AR00GYJU-1g
(E)-2'-Hydroxychalcone
888-12-0 96%
1g
$25.00 2025-03-31
Aaron
AR00GYJU-25g
(E)-2'-hydroxychalcone
888-12-0 98%
25g
$95.00 2025-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1381883-25g
(E)-1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
888-12-0 98%
25g
¥1120.00 2024-04-26

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  25 s
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
المراجع
Ecofriendly synthesis and antimicrobial activity of chalcones
Kamboj, Ramesh C.; Arora, Rita; Sharma, Geeta; Kumar, Dinesh; Sharma, Chetan; et al, Pharma Chemica, 2010, 2(3), 157-170

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Sodium hydroxide ,  Alumina Solvents: Dichloromethane ;  4 - 5 min
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
المراجع
I2-Al2O3: a suitable heterogeneous catalyst for the synthesis of flavones under microwave irradiation
Sarda, Swapnil R.; Jadhav, Wamanrao N.; Pawar, Rajendra P., International Journal of ChemTech Research, 2009, 1(3), 539-543

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  2 - 24 h, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 20 °C
المراجع
Hydroxychalcones as potential antiangiogenic agents
Karki, Radha; Kang, Youra; Kim, Chul Hoon; Kwak, Kyungsook; Kim, Jung-Ae; et al, Bulletin of the Korean Chemical Society, 2012, 33(9), 2925-2929

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Stannane, hydroxytrimethyl- Solvents: 1,2-Dichloroethane ;  3 h, 60 °C
المراجع
Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group
Trost, Barry M. ; Kalnmals, Christopher A. ; Tracy, Jacob S. ; Bai, Wen-Ju, Organic Letters, 2018, 20(24), 8043-8046

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt; rt → 50 °C; 30 min, 50 °C; 5 h, 50 °C; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
المراجع
Enantioselective synthesis of flavan-3-ols using a Mitsunobu cyclization
Krohn, Karsten; Ahmed, Ishtiaq; John, Markus, Synthesis, 2009, (5), 779-786

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  2 min
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  overnight, 2 - 3 °C
المراجع
Efficient liquid-phase synthesis of 2'-hydroxychalcones
Stoyanov, Edmont V.; Champavier, Yves; Simon, Alain; Basly, Jean-Philippe, Bioorganic & Medicinal Chemistry Letters, 2002, 12(19), 2685-2687

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt; 12 - 24 h, rt
المراجع
Stereoselective reduction of flavanones by marine-derived fungi
de Matos, Iara L.; Birolli, Willian G. ; Santos, Darlisson de A.; Nitschke, Marcia; Porto, Andre Luiz M., Molecular Catalysis, 2021, 513,

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
المراجع
Δ1-pyrroline based boranyls: Synthesis, crystal structures and luminescent properties
Cardona, Francisco; Rocha, Joao; Silva, Artur M. S. ; Guieu, Samuel, Dyes and Pigments, 2014, 111, 16-20

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  9 h, 1 atm, 80 °C
المراجع
Synthesis of Enones and Enals via Dehydrogenation of Saturated Ketones and Aldehydes
Pan, Gao-Fei; Zhu, Xue-Qing; Guo, Rui-Li; Gao, Ya-Ru; Wang, Yong-Qiang, Advanced Synthesis & Catalysis, 2018, 360(24), 4774-4783

طريقة الإنتاج 10

رد فعل الشرط
1.1 Catalysts: Zinc oxide (ZnO) Solvents: Ethanol ,  Water ;  15 min, reflux
المراجع
Graphene-supported ZnO nanoparticles: An efficient heterogeneous catalyst for the Claisen-Schmidt condensation reaction without additional base
Li, Zhuofei; Zhao, Hongyan; Han, Huatao; Liu, Yang; Song, Jinyi; et al, Tetrahedron Letters, 2017, 58(42), 3984-3988

طريقة الإنتاج 11

رد فعل الشرط
1.1 Catalysts: Alumina ,  Iodine ;  80 s, 60 °C; 60 °C → rt
المراجع
Microwave assisted solvent free synthesis of 1,3-diphenylpropenone derivatives
Kakati, Dwipen; Sarma, Jadab C., Chemistry Central Journal, 2011, 5,

طريقة الإنتاج 12

رد فعل الشرط
1.1 Solvents: Ethanol ;  30 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
المراجع
Model studies on construction of the oxabicyclic [3.3.1] core of the mulberry Diels-Alder adducts morusalbanol A and 441772-64-1
Tee, Jia Ti; Chee, Chin Fei ; Buckle, Michael J. C.; Lee, Vannajan Sanghiran; Chong, Wei Lim; et al, Tetrahedron Letters, 2015, 56(36), 5082-5085

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
المراجع
MW assisted synthesis of some pyrazoles containing benzotriazole moiety: an environmentally benign approach
Tiwari, Urvashi; Ameta, Chetna; Rawal, Manish K.; Ameta, Rakshit; Punjabi, Pinki B., Indian Journal of Chemistry, 2013, (3), 432-439

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  10 min, rt
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
المراجع
QSAR, in silico docking and in vitro evaluation of chalcone derivatives as potential inhibitors for H1N1 virus neuraminidase
Yaeghoobi, Marzieh; Frimayanti, Neni; Chee, Chin Fei; Ikram, Kusaira K.; Najjar, Belal O.; et al, Medicinal Chemistry Research, 2016, 25(10), 2133-2142

طريقة الإنتاج 15

رد فعل الشرط
1.1 Catalysts: Silica ,  Potassium bisulfate Solvents: Polyethylene glycol ;  7 min, 5.3 - 5.7 bar, 92 - 99 °C
المراجع
Total synthesis and assignment of the absolute stereochemistry of xanthoangelol J: development of a highly efficient method for Claisen-Schmidt condensation
Kakati, Dwipen; Barua, Nabin C., Tetrahedron, 2014, 70(3), 637-642

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  2 h, reflux
المراجع
Domino synthesis of novel 3-alkenyl benzofuran derivatives- base mediated condensation cascade reaction
Mundhe, Priyanka; Bhanwala, Neeru; Saini, Surbhi Mahender; Sumanth, Gopavaram; Shivaprasad, Kondreddy; et al, Tetrahedron, 2023, 132,

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
المراجع
Enantioselective Halo-oxy- and Halo-azacyclizations Induced by Chiral Amidophosphate Catalysts and Halo-Lewis Acids
Lu, Yanhui; Nakatsuji, Hidefumi; Okumura, Yukimasa; Yao, Lu; Ishihara, Kazuaki, Journal of the American Chemical Society, 2018, 140(19), 6039-6043

طريقة الإنتاج 18

رد فعل الشرط
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol ,  Water ;  2 - 24 h, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
المراجع
Dihydroxylated 2,4,6-triphenyl pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study
Karki, Radha; Thapa, Pritam; Yoo, Han Young; Kadayat, Tara Man; Park, Pil-Hoon; et al, European Journal of Medicinal Chemistry, 2012, 49, 219-228

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one Raw materials

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one Preparation Products

الموردين الموصى بهم
Hubei Henglvyuan Technology Co., Ltd
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كميّة كبيرة
Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
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كميّة كبيرة
Suzhou Genelee Bio-Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Zouping Mingyuan Import and Export Trading Co., Ltd
上海贤鼎生物科技有限公司
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Aoguang Biotechnology Co., Ltd